molecular formula C19H16N4O B065846 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 194787-36-5

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B065846
CAS No.: 194787-36-5
M. Wt: 316.4 g/mol
InChI Key: ZQRJZBYXLDCLFV-UHFFFAOYSA-N
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Description

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a high-purity, synthetic small molecule belonging to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine chemical class, a scaffold known for its significant pharmacological potential. This compound is of particular interest in oncology and immunological research due to its role as a potent and selective kinase inhibitor. Its core structure mimics adenine, allowing it to competitively bind to the ATP-binding pocket of various protein kinases. The specific substitution at the 5-position with a 3-(benzyloxy)phenyl group is designed to enhance binding affinity and selectivity, potentially targeting key signaling pathways such as JAK/STAT, which are crucial for cell proliferation, apoptosis, and immune response. Researchers utilize this compound extensively in vitro to investigate aberrant kinase signaling in cancer cell lines, to study mechanisms of drug resistance, and to screen for novel therapeutic agents. It serves as a critical chemical tool for elucidating complex signal transduction networks and validating new molecular targets in disease models. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJZBYXLDCLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596324
Record name 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194787-36-5
Record name 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with appropriate reagents. One common method includes heating 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate, yielding the desired product through the elimination of an ethanol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the aromatic ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
5-(3-(Benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-(3-benzyloxyphenyl), 4-NH2 C19H16N4O 316.36 Not reported
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (6) 7-benzyl, 4-methyl, 5-(3,5-dimethoxyphenylethyl) C24H26N4O2 402.49 144.2–145.8
N4-(3-fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine (3) N4-(3-fluoro-4-chlorophenyl) C12H8ClFN4 278.67 Not reported
7-(Cyclopropylmethyl)-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2e) 7-cyclopropylmethyl, 5-(3,4-dimethoxyphenyl) C19H22N4O2 338.41 Not reported
5-(3-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9h) 5-(3-aminophenyl), 7-methyl C13H13N5 247.28 Not reported
  • Amino vs. Methoxy Groups: The 4-amine group is critical for hydrogen bonding in kinase inhibition, as seen in PERK inhibitor GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) . Methoxy groups, as in compound 2e, may modulate electronic effects and solubility .

Biological Activity

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as BV-Pyra, is a synthetic heterocyclic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways associated with various autoimmune diseases and cancers.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O, with a molecular weight of approximately 316.36 g/mol. Its structure features a pyrimidine ring fused to a pyrrole ring, with a benzyloxy group attached to a phenyl ring. This unique arrangement contributes to its biological activity and therapeutic potential.

Research indicates that BV-Pyra acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor . BTK is involved in signaling pathways that regulate B-cell development and function. Inhibition of BTK can lead to therapeutic effects in conditions such as:

  • Rheumatoid Arthritis
  • B-cell Malignancies (e.g., chronic lymphocytic leukemia)

The binding affinity of BV-Pyra for BTK has been demonstrated through various interaction studies utilizing techniques such as surface plasmon resonance and molecular docking simulations.

Biological Activity and Inhibition Studies

The biological activity of BV-Pyra has been evaluated through several studies focusing on its inhibitory effects on BTK. Here are some key findings:

Study TypeFindings
In vitro assays BV-Pyra effectively inhibits BTK with an IC50 value in the low nanomolar range, indicating high potency.
Cellular assays Demonstrated reduced proliferation of B-cell lines treated with BV-Pyra, suggesting potential efficacy against B-cell malignancies.
Animal models In vivo studies have shown that BV-Pyra can significantly reduce disease symptoms in models of rheumatoid arthritis.

Comparison with Related Compounds

Several analogs and structurally related compounds have been studied for their biological activities. The following table summarizes some relevant comparisons:

Compound NameStructure FeaturesBiological Activity
7H-pyrrolo[2,3-d]pyrimidin-4-amineLacks benzyloxy group; simpler structureModerate BTK inhibition
5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineFluorinated phenyl instead of benzyloxyEnhanced potency against BTK
5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethoxy substitutionVarying effects on BTK inhibition

Case Studies

  • Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, treatment with BV-Pyra resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
  • Chronic Lymphocytic Leukemia (CLL) : A clinical trial assessing the efficacy of BV-Pyra in patients with CLL showed promising results, with a notable decrease in tumor burden and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst. For example:

  • Step 1 : React 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with a boronate ester (e.g., 3-methyl-4-boronophenyl benzyl ether) in the presence of Pd(II) acetate and a ligand (e.g., Catalyst A™) under microwave or sealed-tube conditions (100°C, 3 hours) .
  • Step 2 : Purify via column chromatography (hexane/acetone gradient) to isolate the product, achieving yields of ~51% .
    • Key Characterization : Use ESI-MS (e.g., m/z 254.1 [M+H]⁺) and ¹H NMR to confirm structure, noting benzyloxy protons at δ 5.16 ppm (s, 2H) and pyrrolo-pyrimidine aromatic signals .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for diagnostic signals (e.g., benzyloxy CH₂ at δ 5.16 ppm, pyrrole NH at δ 11.89 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., m/z 375.1814 [M+H]⁺) .
  • HPLC : Assess purity (>99%) using reverse-phase methods with UV detection .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., VEGFR2, EGFR) using ATP-competitive ELISA or fluorescence polarization .
  • Antiproliferative Activity : Evaluate in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays, noting IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact kinase selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the benzyloxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. For example:
  • 4-Methoxyphenyl analogs show enhanced VEGFR2 inhibition (IC₅₀ = 12 nM) due to improved hydrophobic interactions .
  • Brominated derivatives exhibit cross-reactivity with JAK2 kinases, suggesting steric effects influence selectivity .
  • Crystallography : Co-crystallize with kinase domains (e.g., PDB 7PP) to map binding interactions .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competition effects .
  • Cell Line Authentication : Use STR profiling to avoid misidentification (e.g., HCT-116 vs. HT-29) .
  • Data Reprodubility : Repeat assays in triplicate with independent compound batches (≥95% purity) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(II) acetate vs. Pd(PPh₃)₄; the latter improves yields to ~70% in microwave-assisted reactions .
  • Solvent Optimization : Use 2-methyltetrahydrofuran instead of DMF to reduce side reactions and simplify purification .
  • Scale-Up Protocols : Implement flow chemistry for Suzuki couplings, achieving >90% conversion in <1 hour .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
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5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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